formycin A
Overview
Description
Formycin is a naturally occurring compound belonging to the class of C-nucleosides. It was first isolated from the bacterium Nocardia interforma and later from various Streptomyces species . Formycin is known for its unique structure, where the nucleobase is connected to the sugar moiety via a carbon-carbon bond, rather than the more common carbon-nitrogen bond found in other nucleosides . This structural feature imparts significant stability and unique biological properties to formycin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formycin can be synthesized through a series of chemical reactions involving the formation of the pyrazole ring and subsequent glycosylation . The key steps include:
- Formation of the pyrazole ring from appropriate precursors.
- Glycosylation of the pyrazole ring with a sugar moiety to form the C-nucleoside bond.
- Purification and isolation of the final product.
Industrial Production Methods: Industrial production of formycin involves fermentation processes using genetically engineered strains of Streptomyces . These strains are optimized to produce high yields of formycin through controlled fermentation conditions, including temperature, pH, and nutrient supply.
Chemical Reactions Analysis
Formycin undergoes various chemical reactions, including:
Oxidation: Formycin can be oxidized to form various derivatives, which may exhibit different biological activities.
Substitution: Formycin can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often derivatives of formycin with altered biological properties.
Scientific Research Applications
Formycin has a wide range of scientific research applications, including:
Chemistry: Formycin is used as a model compound to study the synthesis and properties of C-nucleosides.
Biology: It serves as a tool to investigate the mechanisms of nucleoside transport and metabolism in cells.
Medicine: Formycin and its derivatives have shown potential as antiviral, antibiotic, and anti-parasitic agents.
Industry: Formycin is used in the development of diagnostic reagents and drug delivery systems.
Mechanism of Action
Formycin exerts its effects by mimicking natural nucleosides and interfering with nucleic acid synthesis . It targets enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and kinases . By inhibiting these enzymes, formycin disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Formycin is unique among C-nucleosides due to its stability and biological activity . Similar compounds include:
Pyrazofurin: Another C-nucleoside with a pyrazole ring, known for its antiviral properties.
Tiazofurin: A C-nucleoside with a thiazole ring, used as an antineoplastic agent.
Ribavirin: A synthetic nucleoside with broad-spectrum antiviral activity.
Compared to these compounds, formycin exhibits a unique combination of stability and biological activity, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13)/t3-,7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHMEHLJSZMEMI-KSYZLYKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863937 | |
Record name | Formycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6742-12-7 | |
Record name | Formycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6742-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Formycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6742-12-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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